molecular formula C17H20N4O3S2 B2618493 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 868974-85-0

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No. B2618493
CAS RN: 868974-85-0
M. Wt: 392.49
InChI Key: YPCLPAJAPUPTPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a thiadiazole ring, which is a type of heterocyclic compound that contains sulfur and nitrogen. It also contains a tetrahydrofuran ring, which is a type of ether.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar functional groups, and its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces.

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

Researchers have synthesized and evaluated a series of BPTES analogs, including compounds similar to the requested molecule, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, particularly one analog similar to the requested compound, demonstrated similar potency and better solubility than BPTES, showing potential in inhibiting the growth of human lymphoma B cells both in vitro and in vivo. This suggests their application in developing therapeutic strategies targeting cancer cell metabolism (Shukla et al., 2012).

Industrial Applications of Thio-1,3,4-Oxadiazol-2-yl Derivatives

Another study focused on synthesizing thio-1,3,4-oxadiazol-2-yl derivatives, including compounds with structural similarities to the requested molecule, for industrial applications. These compounds were characterized for their structural and optical properties, suggesting their potential use in photoelectronic devices based on their thermal stability and photoluminescence spectrum characteristics (Shafi et al., 2021).

Anticancer Activities of Thiadiazole Derivatives

A study synthesized novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, evaluating them as anti-inflammatory and analgesic agents. Although the requested compound's structure differs, this study indicates the broader potential of 1,3,4-thiadiazole derivatives in developing therapeutics with anti-inflammatory and analgesic properties, contributing to cancer pain management strategies (Shkair et al., 2016).

Development of Antimicrobial Agents

Compounds incorporating the thiadiazol moiety have been explored for their antimicrobial properties. A study described the synthesis of 3-[(1,2,3-thiadiazol-5-ylthio)methyl]cephalosporins, demonstrating good in vitro antibacterial activity against Gram-positive and Gram-negative organisms. This research underscores the potential of thiadiazole derivatives in developing new antibiotics (Lewis & Nelson, 1979).

Future Directions

Thiadiazole derivatives are a focus of ongoing research due to their diverse biological activities . Future research on this compound could explore its potential biological activities and develop more efficient synthesis methods.

Mechanism of Action

Target of Action

The primary targets of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide are enzymes involved in the metabolism of glutamine . This compound, also known as N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide , acts as an inhibitor of glutaminase (GLS), a key enzyme in the glutamine metabolic pathway .

Mode of Action

N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: interacts with its targets by binding to the active site of the GLS enzyme, thereby inhibiting its activity . This inhibition disrupts the normal metabolic pathway of glutamine, leading to a decrease in the production of glutathione (GSH), an important downstream product .

Biochemical Pathways

The affected biochemical pathway is the glutamine metabolic pathwayN-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide inhibits the activity of GLS, which catalyzes the hydrolysis of glutamine to glutamate . This disruption leads to a decrease in the production of GSH, a crucial antioxidant in cells .

Pharmacokinetics

The ADME properties of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Due to the mesoionic nature of the thiadiazole ring, compounds containing this moiety, like the one , are known to cross cellular membranes effectively . This property likely contributes to the bioavailability of the compound.

Result of Action

The molecular and cellular effects of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide ’s action include a decrease in the production of GSH . This reduction can lead to an imbalance in the redox state of the cell, potentially leading to cell death .

properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c22-14(9-12-5-2-1-3-6-12)19-16-20-21-17(26-16)25-11-15(23)18-10-13-7-4-8-24-13/h1-3,5-6,13H,4,7-11H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCLPAJAPUPTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

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